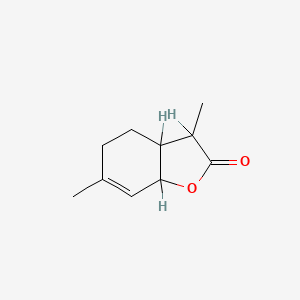

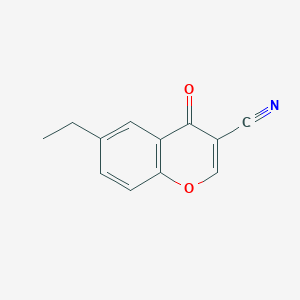

2-Hydroxy-3,4-dimethylbenzaldehyde

Overview

Description

2-Hydroxy-3,4-dimethylbenzaldehyde, also known as vanillin acetate, is an organic compound commonly used in the food and fragrance industry. It is a derivative of vanillin, a natural compound found in vanilla beans. However, 2-Hydroxy-3,4-dimethylbenzaldehyde has also gained attention in scientific research due to its potential pharmacological properties.

Scientific Research Applications

Biocatalytic Production

Bühler et al. (2003) explored the use of the two-liquid phase concept in a biocatalytic system for the efficient multistep oxidation of pseudocumene to 3,4-dimethylbenzaldehyde. This study demonstrated the potential of exploiting complex kinetics in multistep reactions for exclusive production of specific compounds like 3,4-dimethylbenzaldehyde (Bühler et al., 2003).

Chemical Synthesis and Oxidation Studies

- Copper-mediated oxidation processes were studied by Boldron et al. (2005), focusing on the selective oxidation of aromatic methyl groups, a key step in producing compounds like 2-Hydroxy-3,4-dimethylbenzaldehyde (Boldron et al., 2005).

- Wu Yu-long (2008) discussed the synthesis of 2,4-dimethylbenzaldehyde from m-xylene, highlighting methods relevant to producing similar compounds (Wu Yu-long, 2008).

Photophysical and Kinetic Studies

- Clifford and Wenger (2006) provided insights into the reaction kinetics of dimethylbenzaldehydes with hydroxyl radicals, relevant for understanding the reactivity of compounds like 2-Hydroxy-3,4-dimethylbenzaldehyde (Clifford & Wenger, 2006).

- Temperature-dependent phosphorescence spectra studies by Despres et al. (1976) on dimethylbenzaldehydes can provide insights into the photophysical properties of similar compounds (Despres et al., 1976).

Metal-Organic Frameworks and Luminescence Sensing

- Shi et al. (2015) synthesized lanthanide(III)-organic frameworks using dimethylphenyl imidazole dicarboxylate, which can be related to the potential application of 2-Hydroxy-3,4-dimethylbenzaldehyde in creating sensitive luminescence sensors (Shi et al., 2015).

Mechanism of Action

Target of Action

The primary targets of 2-Hydroxy-3,4-dimethylbenzaldehyde are the cellular antioxidation systems of fungi . This compound disrupts these systems, leading to an effective method for controlling fungal pathogens .

Mode of Action

2-Hydroxy-3,4-dimethylbenzaldehyde interacts with its targets by destabilizing cellular redox homeostasis and/or antioxidation systems . This disruption is achieved through the redox-active nature of the compound .

Biochemical Pathways

The affected pathways involve the oxidative stress-response pathway of fungi . The compound’s action leads to disruption of these pathways, thereby inhibiting fungal growth .

Result of Action

The molecular and cellular effects of 2-Hydroxy-3,4-dimethylbenzaldehyde’s action result in the inhibition of fungal growth . By disrupting cellular antioxidation components of fungi, such as superoxide dismutases, glutathione reductase, etc., it effectively inhibits fungal growth .

properties

IUPAC Name |

2-hydroxy-3,4-dimethylbenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O2/c1-6-3-4-8(5-10)9(11)7(6)2/h3-5,11H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPIPPEZQABSGQE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1)C=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80428344 | |

| Record name | 2-hydroxy-3,4-dimethylbenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80428344 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Hydroxy-3,4-dimethylbenzaldehyde | |

CAS RN |

26429-02-7 | |

| Record name | 2-hydroxy-3,4-dimethylbenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80428344 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

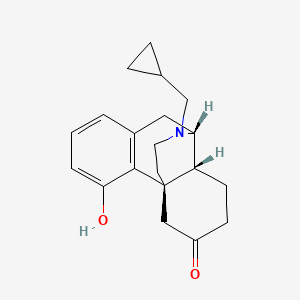

![1-methyl-3-[(Z)-[(3Z)-3-(methylcarbamothioylhydrazinylidene)butan-2-ylidene]amino]thiourea](/img/structure/B1609474.png)